8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique bicyclic structure, which includes a triazole ring fused to a pyridine ring. The chemical identity is denoted by the molecular formula and it has a molecular weight of 148.17 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic applications.
The compound is classified as an organic nitrogen-containing heterocycle. It is synthesized from simpler precursors through cyclization reactions involving hydrazine derivatives and pyridine derivatives. The synthesis typically involves the use of solvents such as ethanol or dimethylformamide and may require catalysts like acetic acid or sulfuric acid.
The synthesis of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine generally follows these steps:
The industrial production focuses on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted synthesis are explored to enhance efficiency.
The molecular structure of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine can be represented in several ways:
X-ray crystallography studies have shown that this compound crystallizes in a monoclinic system with specific unit cell parameters (a = 5.5666 Å, b = 12.6649 Å, c = 16.8190 Å) and exhibits hydrogen bonding interactions that stabilize its structure .
8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets in biological systems. Notably, it has been identified as an inhibitor of c-Met kinase, which is crucial for cell proliferation and survival. This inhibition suggests potential applications in treating diseases characterized by abnormal cell growth such as cancer .
The compound exhibits characteristics typical of nitrogen-containing heterocycles:
Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are commonly employed to characterize this compound's structure and confirm its purity .
8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine has diverse applications across various scientific fields:
This comprehensive analysis highlights the significance of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine within scientific research and its potential applications across multiple disciplines.
[1,2,4]Triazolo[4,3-a]pyridine represents a bicyclic heterocyclic scaffold comprising a triazole ring fused to a pyridine ring at positions 4 and 3-a. This architecture confers exceptional hydrogen-bonding capacity, π-π stacking ability, and metabolic stability, making it a privileged template in drug design. The triazole ring serves as a hydrogen-bond acceptor, while the pyridine nitrogen enhances water solubility and metal-coordination potential. These derivatives exhibit planar topography, facilitating interactions with biological targets such as enzymes and receptors. Their versatility is evidenced by applications across antifungal, antibacterial, and central nervous system (CNS) therapeutics, including the FDA-approved antidepressant trazodone [1] [6].
The 8-methyl derivative (C₇H₈N₄) introduces strategic structural modifications that enhance pharmacological potential. The electron-donating methyl group at C8 increases lipophilicity (log P ≈ 1.2), potentially improving blood-brain barrier penetration. Simultaneously, the C3-amine group enables hydrogen-bond donation and serves as a synthetic handle for derivatization. This combination addresses limitations of non-methylated analogues, such as suboptimal binding affinity and metabolic instability. Research indicates that the 8-methyl group induces a 0.3 Å contraction in the pyridine ring, enhancing planarity and target engagement [4] [9].
Triazolopyridine chemistry emerged in the mid-20th century, gaining prominence with the 1980s development of trazodone. Recent decades have seen expansion into diverse therapeutic areas:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1